molecular formula C14H14N2O5 B12084138 1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester CAS No. 662138-24-1

1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester

Cat. No.: B12084138
CAS No.: 662138-24-1
M. Wt: 290.27 g/mol
InChI Key: INYAIHSYQMHNPI-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a benzodioxin moiety, which is a fused ring system containing both benzene and dioxin rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Introduction of the Benzodioxin Moiety: This step may involve the reaction of the oxadiazole intermediate with a suitable benzodioxin precursor under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Benzodioxin Derivatives: Compounds with the benzodioxin moiety but different functional groups.

Uniqueness

The uniqueness of 1,2,4-Oxadiazole-5-acetic acid, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-, ethyl ester lies in its specific combination of the oxadiazole and benzodioxin moieties, which may confer unique chemical and biological properties.

Properties

662138-24-1

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 2-[3-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,2,4-oxadiazol-5-yl]acetate

InChI

InChI=1S/C14H14N2O5/c1-2-18-13(17)7-12-15-14(16-21-12)11-8-19-9-5-3-4-6-10(9)20-11/h3-6,11H,2,7-8H2,1H3

InChI Key

INYAIHSYQMHNPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NO1)C2COC3=CC=CC=C3O2

Origin of Product

United States

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